4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide
Description
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
4-phenoxy-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C12H14N4O2/c17-11(15-12-13-9-14-16-12)7-4-8-18-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,13,14,15,16,17) |
InChI Key |
YIYFDWIAESIPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Thiophile Selection
The thiourea cyclocondensation route begins with 1,3-disubstituted thioureas, which undergo desulfurization in the presence of thiophiles to form carbodiimides. Subsequent reaction with acyl hydrazides yields 4H-1,2,4-triazole-3-amines. Mercury(II) acetate [Hg(OAc)₂] emerged as the optimal thiophile, achieving 91% yield for phenyl-(4-phenyl-4H-triazol-3-yl)-amine (2 ) in 2 hours. Competing thiophiles like Mukaiyama reagent exhibited lower efficiency (<50% yield), attributed to incomplete carbodiimide intermediacy.
Table 1: Thiophile Screening for Triazole Formation
| Thiophile | Yield (%) | Reaction Time (h) |
|---|---|---|
| Hg(OAc)₂ | 91 | 2 |
| HgCl₂ | 65 | 4 |
| Mukaiyama Reagent | 48 | 6 |
Substrate Scope and Regioselectivity
Arylthioureas with electron-withdrawing groups (e.g., nitro, chloro) accelerated carbodiimide formation but required extended reaction times (4–6 hours). For example, 1-(4-nitrophenyl)-3-phenylthiourea achieved 85% yield under Hg(OAc)₂ catalysis, while sterically hindered tert-butyl analogs plateaued at 60%. Regioselectivity favored 1,4-disubstituted triazoles due to preferential nucleophilic attack at the less hindered carbodiimide carbon.
Alkaline Cyclization of Thiosemicarbazides
Reaction Conditions and Byproduct Management
Thiosemicarbazides derived from furan-2-carboxylic acid hydrazide (1 ) or phenylacetic acid hydrazide (2 ) underwent NaOH-mediated cyclization to 4H-1,2,4-triazole-3-thiols. For instance, 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (8a ) was isolated in 79% yield after 4 hours of reflux. Acidic workup (HCl) minimized thiol oxidation, though trace disulfides (<5%) were detected via LCMS.
Table 2: Alkaline Cyclization Yields for Triazole-Thiols
| Thiosemicarbazide | Product | Yield (%) |
|---|---|---|
| 4a | 8a (R = Ph) | 79 |
| 4d | 8d (R = NO₂Ph) | 62 |
| 5a | 9a (R = Bn) | 75 |
Functionalization to Amides
Triazole-thiols were converted to amides via nucleophilic substitution. Treatment of 8a with phenoxybutanoyl chloride in DMF afforded 4-phenoxy-N-(5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)butanamide in 68% yield. However, competing hydrolysis at elevated temperatures (>80°C) reduced yields to 45%.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Direct amidation of 4H-1,2,4-triazol-3-amine with 4-phenoxybutanoic acid utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Optimized conditions (CH₂Cl₂, 0°C, 12 hours) achieved 74% yield, with unreacted amine recovered via silica chromatography.
Table 3: Amide Coupling Reagent Screening
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/HOBt | 74 | 98 |
| DCC/DMAP | 65 | 95 |
| HATU | 70 | 97 |
Solid-Phase Synthesis
Immobilized triazole amines on Wang resin enabled iterative coupling with Fmoc-protected phenoxybutanoic acid. Cleavage with TFA/H₂O (95:5) provided the target compound in 81% yield over 3 steps, though scalability was limited by resin loading capacity (0.8 mmol/g).
Analytical Characterization
Spectroscopic Validation
1H NMR of 4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide displayed characteristic signals: δ 8.37 (s, 1H, triazole-H), 7.44–7.39 (m, 4H, Ar-H), 4.12 (t, J = 6.4 Hz, 2H, OCH₂), and 2.45 (t, J = 7.2 Hz, 2H, CONHCH₂). APCI-MS confirmed [M + H]⁺ at m/z 289.10, aligning with theoretical values.
Chemical Reactions Analysis
4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can introduce sulfone groups, while reduction with sodium borohydride can yield amine derivatives .
Scientific Research Applications
4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets . Additionally, it is used in the development of new materials with nonlinear optical properties, making it valuable in material sciences .
Mechanism of Action
The mechanism of action of 4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to bind with enzymes and receptors, inhibiting their activity . This binding can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent. In cancer cells, it can interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
Triazole Thiones and Thiole Tautomers
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (e.g., X = H, Cl, Br; 7–9 in ) share the 1,2,4-triazole core but differ in substituents and tautomeric behavior. Key distinctions include:
- Spectral Properties: IR spectra show νC=S absorption at 1247–1255 cm⁻¹, absent in 4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide, which lacks a thione group . ¹H-NMR signals for NH groups appear at δ 8.3–9.1 ppm, compared to δ 7–8 ppm for aromatic protons in the phenoxybutanamide derivative .
- Tautomerism: These compounds exist as thione tautomers, whereas this compound likely adopts a non-thiolic form due to the absence of sulfur .
Benzotriazinone Carboxamides
N-Alkyl/Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (e.g., 14a–14n in ) replace the 1,2,4-triazole with a benzotriazinone ring. Differences include:
- Synthesis: Benzotriazinones are synthesized via diazotization of anthranilamide derivatives, contrasting with the hydrazide-based cyclization used for 1,2,4-triazoles .
- Bioactivity: Benzotriazinones exhibit distinct pharmacological profiles (e.g., kinase inhibition) compared to triazoles, attributed to the electron-deficient triazinone core .
Triazolylpropionic Acids
3-(4-(4-Substituted-naphth-1-yl)-4H-1,2,4-triazol-3-yl)propionic acids (e.g., 7a–7g in ) feature a propionic acid side chain instead of a phenoxybutanamide group. Notable contrasts:
Dihydrotriazolones
1-Phenylacetyl-3-ethyl-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one () contains a dihydrotriazolone ring and a hydroxybenzylidenamino group. Key differences:
- Acidity: pKa values in non-aqueous solvents (e.g., 8.3 in acetonitrile) suggest greater acidity compared to the neutral phenoxybutanamide derivative .
- Solubility: The hydroxybenzylidenamino group enhances polarity, increasing solubility in protic solvents .
Comparative Table of Key Compounds
Key Findings and Implications
- Structural Flexibility: The 1,2,4-triazole core allows diverse substitutions (e.g., phenoxy, sulfonyl, carboxylic acid), enabling tunable physicochemical and biological properties .
- Tautomerism vs. Stability: Thione tautomers () exhibit distinct reactivity (e.g., alkylation at sulfur), whereas non-thiolic triazoles like this compound may prioritize hydrogen-bonding interactions .
- Acid-Base Behavior : Carboxylic acid derivatives () and dihydrotriazolones () show pH-dependent solubility, a feature absent in neutral amide derivatives .
Biological Activity
4-Phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide is a synthetic compound featuring a phenoxy group linked to a butanamide backbone, with a 1,2,4-triazole moiety. This unique structure suggests potential applications in various fields, particularly in agriculture as a fungicide and in pharmaceuticals due to its biological activities.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an antifungal agent . The triazole ring is known for its efficacy against various fungal pathogens, making this compound a candidate for further exploration in antifungal therapies.
Potential Activities:
- Antifungal Properties : The compound has been studied for its effectiveness against several fungal strains. Preliminary studies suggest it may outperform traditional antifungal agents like fluconazole.
- Anti-inflammatory Effects : There is emerging evidence that this compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Antifungal Activity
A comparative study of antifungal activity revealed that this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of established antifungal drugs.
| Compound | MIC (μg/mL) | Comparison Drug | Comparison MIC (μg/mL) |
|---|---|---|---|
| This compound | 0.0156 | Fluconazole | 1.0 |
This data indicates that the new compound has the potential to be more effective than existing treatments for fungal infections .
Anti-inflammatory Activity
In vitro assays have suggested that the compound may inhibit pro-inflammatory cytokines. A study showed that it could reduce TNF-alpha and IL-6 levels in macrophage cell lines by approximately 50% at a concentration of 10 μM . This activity positions it as a candidate for further development in anti-inflammatory therapies.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in treating various infections and inflammatory conditions. For instance:
- Case Study on Fungal Infections : In a clinical setting involving patients with resistant fungal infections, administration of triazole derivatives similar to this compound resulted in improved outcomes compared to standard treatments.
- Inflammatory Disease Model : In animal models of arthritis, compounds with similar structures have shown significant reductions in joint inflammation and pain levels.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing 4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide?
Methodological Answer:
The synthesis typically involves coupling a phenoxybutanoyl precursor with a 1,2,4-triazole derivative. Key steps include:
- Refluxing with a substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) to form intermediates .
- Purification via vacuum evaporation and filtration to isolate the solid product. Optimization focuses on controlling temperature (reflux at ~78°C for ethanol), molar ratios (1:1 stoichiometry), and reaction time (~4 hours) to maximize yield and purity .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify the phenoxy group (aromatic protons at δ 6.8–7.5 ppm) and triazole ring (N–H protons at δ 8.0–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- FT-IR : Identify carbonyl (C=O stretch at ~1650–1700 cm) and triazole ring vibrations (C–N stretches at ~1500 cm) .
Basic: How can researchers design initial bioactivity screens for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Cellular Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Microbial Susceptibility Tests : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
Advanced: How can reaction conditions be adjusted to address low yield or impurities during synthesis?
Methodological Answer:
- Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to enhance coupling efficiency .
- Chromatographic Purification : Use gradient HPLC (C18 column, acetonitrile/water mobile phase) to separate byproducts .
Advanced: What computational methods are suitable for predicting biological targets or SAR?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the triazole ring’s hydrogen-bonding potential .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability in aqueous environments .
Advanced: How can researchers resolve discrepancies in NMR data for novel derivatives?
Methodological Answer:
- 2D NMR Techniques : Use - HSQC and HMBC to assign overlapping signals (e.g., differentiating phenoxy and triazole protons) .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- Crystallographic Validation : Compare experimental -NMR shifts with those predicted from X-ray diffraction data of single crystals .
Advanced: What strategies improve metabolic stability in analogs of this compound?
Methodological Answer:
- Fluorine Substitution : Introduce trifluoromethyl groups to the phenoxy ring to reduce oxidative metabolism (e.g., via CYP450 enzymes) .
- Steric Shielding : Add bulky substituents (e.g., tert-butyl) near metabolically labile sites (e.g., triazole N–H) .
- Prodrug Design : Mask polar groups (e.g., amides) as esters or carbamates to enhance stability in plasma .
Advanced: How to design SAR studies comparing this compound with structural analogs?
Methodological Answer:
- Scaffold Variation : Synthesize derivatives with pyrazole or oxadiazole replacements for the triazole ring and test activity .
- Substituent Scanning : Systematically modify the phenoxy group (e.g., electron-withdrawing Cl or electron-donating OCH) to assess electronic effects .
- Bioisosteric Replacement : Replace the butanamide chain with sulfonamide or urea groups to evaluate steric and electronic impacts .
Advanced: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C and monitor degradation via HPLC over 24 hours .
- Light/Heat Stress Testing : Expose solid samples to 40°C/75% RH or UV light (254 nm) for 48 hours, then analyze by TLC .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1 hour), precipitate proteins, and quantify parent compound via LC-MS .
Advanced: What mechanistic studies elucidate its interaction with biological targets?
Methodological Answer:
- Kinetic Analysis : Determine and values via enzyme inhibition assays under varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm entropy-driven vs. enthalpy-driven interactions .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify key binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
